(R)-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate
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Overview
Description
®-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate typically involves the protection of an amino acid with a Boc group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for better control of reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate can undergo various types of reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane at room temperature.
Coupling: DIC and HOBt in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Deprotection: The primary product is the free amine.
Coupling: The major product is the peptide or amide bond formed between the amino acid and another molecule.
Scientific Research Applications
®-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly peptide-based drugs.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action for ®-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate primarily involves its role as a protecting group. The Boc group prevents the amine from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl2-((t-butoxycarbonyl)amino)-5-oxopentanoate: Lacks the dimethylamino group.
®-Benzyl2-((t-butoxycarbonyl)amino)-5-(methylamino)-5-oxopentanoate: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
®-Benzyl2-((t-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is unique due to the presence of both the Boc-protected amine and the dimethylamino group. This combination allows for specific reactivity and applications in organic synthesis that are not possible with other similar compounds.
Properties
Molecular Formula |
C19H28N2O5 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
benzyl 5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24) |
InChI Key |
PUAXRJKHHACRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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